Evidence Gap Acknowledgment: Absence of Direct Comparative Pharmacological Data
A systematic search of PubMed, PubChem, ChEMBL, and the European Patent Office reveals no primary research articles, bioassay records, or patents that disclose quantitative activity data (e.g., IC50, Ki, EC50) for N-(2-benzoyl-4-methylphenyl)-1-tosylpiperidine-4-carboxamide (CAS 923488-42-0) against a defined molecular target. The closest structurally characterized analogs belong to distinct pharmacological classes: the benzoylphenyl piperidines (e.g., LF-1695) are reported as immunomodulators in a phenotypic lymphocyte proliferation assay, while N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide is claimed as a selective μ-opioid receptor antagonist. Neither dataset provides a quantitative basis for differentiating the target compound. [1] [2] [3]
| Evidence Dimension | Biological activity (target engagement) |
|---|---|
| Target Compound Data | No quantitative data available in permitted sources. |
| Comparator Or Baseline | Closest analogs: LF-1695 (immunomodulator, no Ki reported); N-(2-(methylsulfonyl)phenyl)-1-tosylpiperidine-4-carboxamide (μ-opioid antagonist, no Ki disclosed in open literature). |
| Quantified Difference | Not calculable. |
| Conditions | N/A |
Why This Matters
For scientific selection, the absence of disclosed activity data means this compound's utility cannot be predicted from its chemical class; every intended use case requires de novo experimental validation.
- [1] Ou, K.; Robin, J.; Bellamy, F.D.; Dodey, P.; Chazan, J.B.; Pascal, M.; Dutartre, P. (Benzoylphenyl)piperidines: A new class of immunomodulators. J. Med. Chem. 1991, 34 (5), 1545-1552. View Source
- [2] Patent WO2010083384A2. Non-peptidyl, potent, and selective mu opioid receptor antagonists. 2010. View Source
- [3] Granchi, C.; Bononi, G.; Ferrisi, R.; Gori, E.; Mantini, G.; Glasmacher, S.; Poli, G.; Palazzolo, S.; Caligiuri, I.; Rizzolio, F.; Canzonieri, V.; Perin, T.; Gertsch, J.; Sodi, A. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Eur. J. Med. Chem. 2020, 208, 112829. View Source
